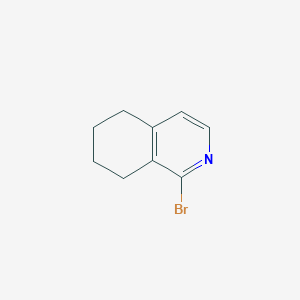
1-ブロモ-5,6,7,8-テトラヒドロイソキノリン
概要
説明
1-Bromo-5,6,7,8-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom attached to the first carbon of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
科学的研究の応用
1-Bromo-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceuticals targeting neurological disorders and infectious diseases.
Industry: Utilized in the synthesis of fine chemicals and as a building block in material science.
作用機序
Target of Action
Tetrahydroisoquinoline (thiq) analogs, which include 1-bromo-5,6,7,8-tetrahydroisoquinoline, have been reported to possess a wide range of pharmacological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to exert diverse biological activities, suggesting that they interact with multiple targets . The specific interactions of 1-Bromo-5,6,7,8-tetrahydroisoquinoline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiq analogs, it can be inferred that multiple pathways might be influenced . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The molecular weight of 1-bromo-5,6,7,8-tetrahydroisoquinoline is 21209 , which is within the range generally favorable for oral bioavailability
Result of Action
Thiq analogs have been reported to exert diverse biological activities, suggesting that they may induce a variety of molecular and cellular changes .
生化学分析
Biochemical Properties
1-Bromo-5,6,7,8-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase. These interactions are crucial as they influence the metabolism of neurotransmitters like dopamine and serotonin. The compound’s bromine atom enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, 1-Bromo-5,6,7,8-tetrahydroisoquinoline can form complexes with various proteins, affecting their structural conformation and function .
Cellular Effects
The effects of 1-Bromo-5,6,7,8-tetrahydroisoquinoline on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitter release and reuptake. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, 1-Bromo-5,6,7,8-tetrahydroisoquinoline affects the production of reactive oxygen species, which can lead to oxidative stress and subsequent cellular damage .
Molecular Mechanism
At the molecular level, 1-Bromo-5,6,7,8-tetrahydroisoquinoline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with monoamine oxidase leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters. Furthermore, 1-Bromo-5,6,7,8-tetrahydroisoquinoline can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can either upregulate or downregulate the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-5,6,7,8-tetrahydroisoquinoline have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 1-Bromo-5,6,7,8-tetrahydroisoquinoline has been associated with alterations in cellular function, including changes in cell viability and proliferation rates. In vitro studies have shown that prolonged exposure can lead to increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Bromo-5,6,7,8-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce anxiety-like behaviors. At higher doses, it can induce neurotoxicity, characterized by motor deficits and neuronal cell death. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
1-Bromo-5,6,7,8-tetrahydroisoquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism also affects the production of reactive oxygen species, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 1-Bromo-5,6,7,8-tetrahydroisoquinoline is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and molecular size, which determine its ability to cross cellular membranes. Accumulation of 1-Bromo-5,6,7,8-tetrahydroisoquinoline in certain tissues can lead to localized effects, including tissue-specific toxicity .
Subcellular Localization
The subcellular localization of 1-Bromo-5,6,7,8-tetrahydroisoquinoline is critical for its activity and function. The compound is known to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity, directing it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-5,6,7,8-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the bromination of 5,6,7,8-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 1-Bromo-5,6,7,8-tetrahydroisoquinoline are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-Bromo-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 5,6,7,8-tetrahydroisoquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Quinoline derivatives.
Reduction Products: 5,6,7,8-tetrahydroisoquinoline.
類似化合物との比較
5,6,7,8-Tetrahydroisoquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-5,6,7,8-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-Iodo-5,6,7,8-tetrahydroisoquinoline:
Uniqueness: 1-Bromo-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity can be exploited in the synthesis of diverse organic compounds and in medicinal chemistry for the development of new therapeutic agents.
特性
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOMWJRDOUVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)
![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)
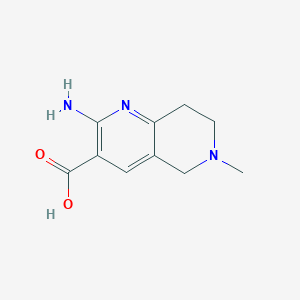
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
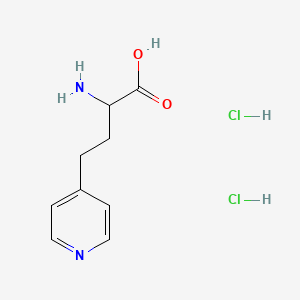
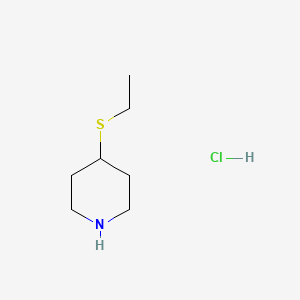
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
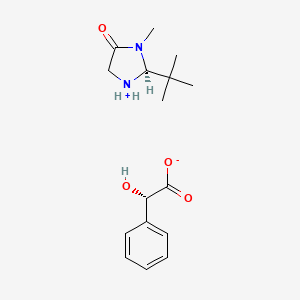
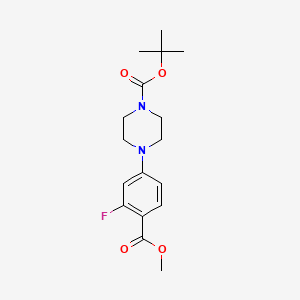
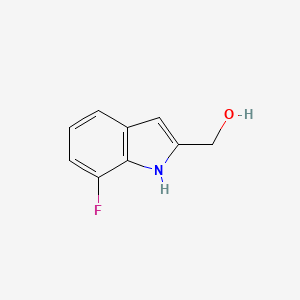
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
